prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
CAS No.: 862414-82-2
Cat. No.: VC0116597
Molecular Formula: C23H32FNO5
Molecular Weight: 421.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862414-82-2 |
|---|---|
| Molecular Formula | C23H32FNO5 |
| Molecular Weight | 421.509 |
| IUPAC Name | prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate |
| Standard InChI | InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1 |
| Standard InChI Key | HCCFXTUGPNCBLL-XLIONFOSSA-N |
| SMILES | CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C |
Introduction
Potential Biological Activities
Given the structural features, this compound might exhibit biological activities similar to those of related molecules. For instance, compounds with fluorophenyl groups often show improved pharmacokinetic properties, while carbamate groups can be involved in enzymatic reactions or serve as prodrugs.
Related Compounds and Activities
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Fluorinated Compounds: Fluorine substitution can enhance metabolic stability and lipophilicity, potentially improving drug-like properties .
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Carbamate Groups: These are often used as protecting groups for amines and can be involved in enzymatic hydrolysis, suggesting potential prodrug applications .
Synthesis and Characterization
The synthesis of such a compound would likely involve multiple steps, including asymmetric synthesis to establish the (2R,5S) configuration, followed by the introduction of the prop-2-enyl and carbamate groups. Characterization would involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity.
| Synthetic Steps | Description |
|---|---|
| Asymmetric Synthesis | Establishing the chiral centers using chiral catalysts or auxiliaries. |
| Allylation | Introduction of the prop-2-enyl group via allylation reactions. |
| Carbamate Formation | Reaction with tert-butyl chloroformate to introduce the carbamate group. |
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